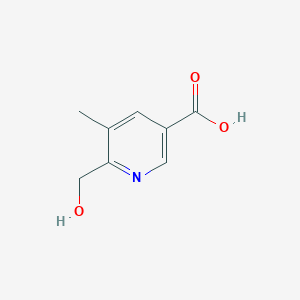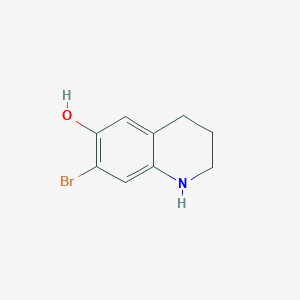
7-Bromo-1,2,3,4-tetrahydroquinolin-6-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The preparation of 7-Bromo-1,2,3,4-tetrahydroquinolin-6-ol can be achieved through the hydrogenation of 4-quinolinone in the presence of a suitable catalyst . This process involves the reduction of 4-quinolinone to yield the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale hydrogenation reactions under controlled conditions to ensure high yield and purity .
化学反应分析
Types of Reactions: 7-Bromo-1,2,3,4-tetrahydroquinolin-6-ol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinoline derivatives.
Reduction: Further reduction can yield fully saturated compounds.
Substitution: The bromine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Fully saturated tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
Chemistry: 7-Bromo-1,2,3,4-tetrahydroquinolin-6-ol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .
Biology: In biological research, this compound is studied for its potential pharmacological properties. It serves as a lead compound in the development of new drugs targeting various biological pathways .
Medicine: The compound’s derivatives have shown promise in medicinal chemistry, particularly in the development of anti-cancer and anti-inflammatory agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials .
作用机制
The exact mechanism of action of 7-Bromo-1,2,3,4-tetrahydroquinolin-6-ol is not fully understood. its derivatives are known to interact with various molecular targets, including enzymes and receptors, modulating their activity and leading to therapeutic effects . The compound’s structure allows it to fit into specific binding sites, influencing biological pathways and cellular processes .
相似化合物的比较
- 6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol
- 7-Bromo-1,2,3,4-tetrahydroisoquinoline
- 6-Bromo-7-hydroxy-1,2,3,4-tetrahydroquinolin-2-one
Comparison: 7-Bromo-1,2,3,4-tetrahydroquinolin-6-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it offers a different reactivity profile and potential for diverse applications in research and industry .
属性
分子式 |
C9H10BrNO |
|---|---|
分子量 |
228.09 g/mol |
IUPAC 名称 |
7-bromo-1,2,3,4-tetrahydroquinolin-6-ol |
InChI |
InChI=1S/C9H10BrNO/c10-7-5-8-6(4-9(7)12)2-1-3-11-8/h4-5,11-12H,1-3H2 |
InChI 键 |
BRTXKZVHIFXLNN-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=CC(=C(C=C2NC1)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


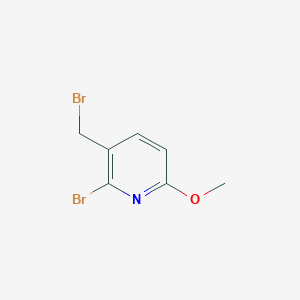
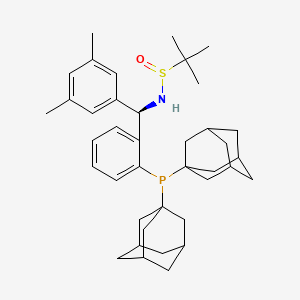
![tert-Butyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B13658748.png)
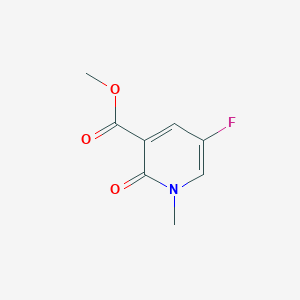
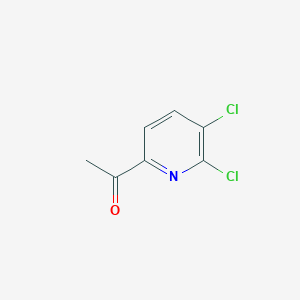
![Ethyl 5-hydroxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13658769.png)
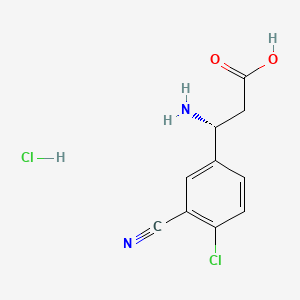
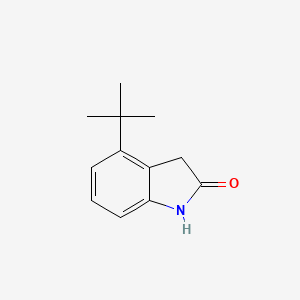
![Ethyl 3-chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B13658783.png)
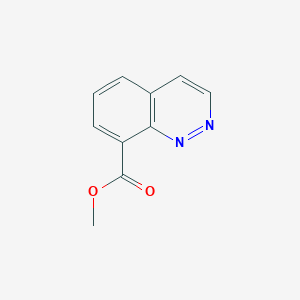
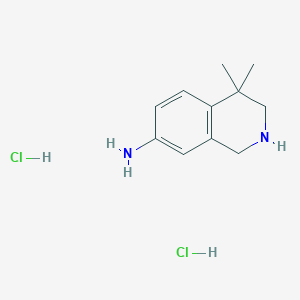
![Tert-butyl 7-(1-phenylethyl)-3,7-diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B13658795.png)
![Methyl 2-[(pyrrolidin-2-yl)formamido]acetate hydrochloride](/img/structure/B13658807.png)
